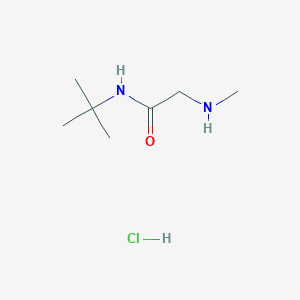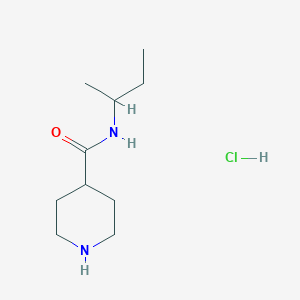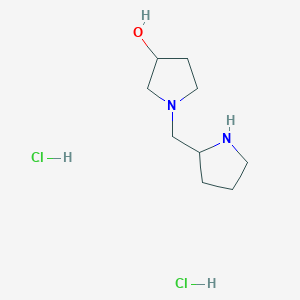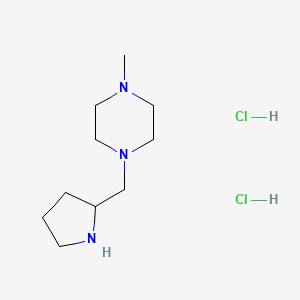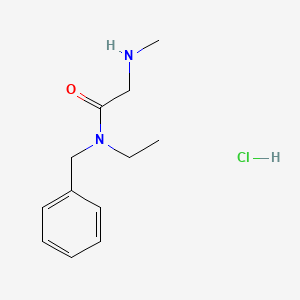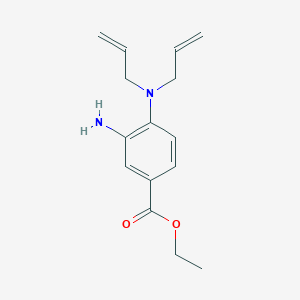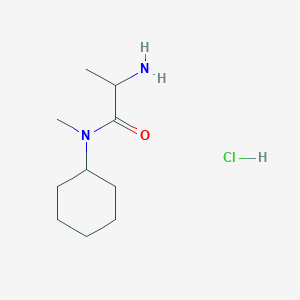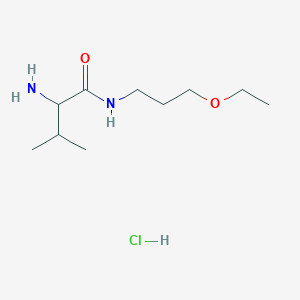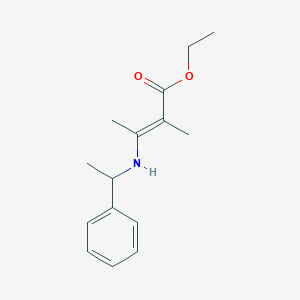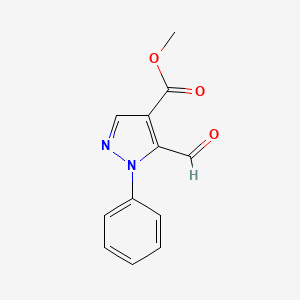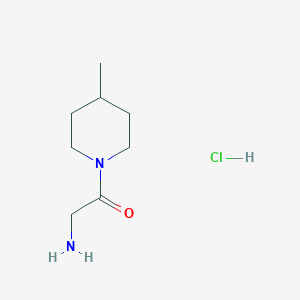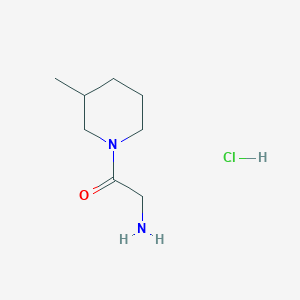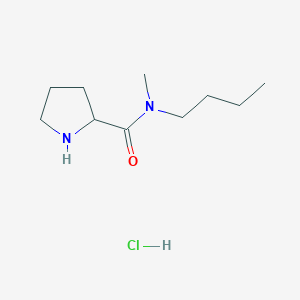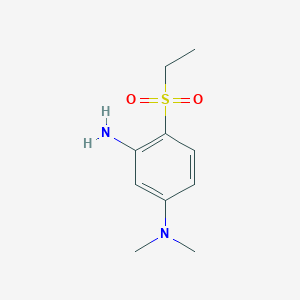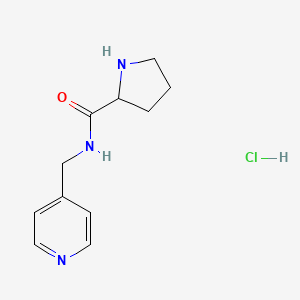
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods and steps used to synthesize the compound. It could include the types of reactions involved, the reagents and catalysts used, the conditions under which the synthesis is carried out, and the yield and purity of the final product.Molecular Structure Analysis
This would involve a study of the molecular structure of the compound, including its atomic composition, the arrangement of its atoms, and the types and strengths of the bonds between its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used for this analysis.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo. It could include the types of reactions, the conditions under which they occur, the products they produce, and the mechanisms by which they proceed.Physical And Chemical Properties Analysis
This would involve a study of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Applications De Recherche Scientifique
Catalytic Applications
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has been explored for its catalytic properties. For instance, a study by Liu et al. (2014) investigated 4-(N,N-Dimethylamino)pyridine hydrochloride (a related compound) as a recyclable catalyst for the acylation of inert alcohols and phenols. This research highlighted its potential in organic synthesis, particularly in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, a critical intermediate in various chemical reactions (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Antimicrobial Agents
The synthesis of novel compounds with antimicrobial properties often incorporates structures similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride. Zhuravel et al. (2005) synthesized various carboxamides, including pyridine-based structures, which demonstrated significant antibacterial and antifungal activities. This implies potential applications in developing new antimicrobial drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Drug Development
In the field of medicinal chemistry, derivatives of N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride are being investigated for their potential as therapeutic agents. A study by Wei et al. (2016) described a scalable process for synthesizing a novel Rho kinase inhibitor, which suggests its potential applications in treating central nervous system disorders (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Exploration in Central Nervous System (CNS) Active Agents
Compounds structurally similar to N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride have been explored for their CNS activity. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated their antidepressant and nootropic activities, highlighting the potential of pyridine-based structures in CNS drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety And Hazards
This would involve a study of the safety and hazards associated with the compound. It could include its toxicity, flammability, reactivity, and environmental impact, as well as appropriate handling, storage, and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. It could include potential applications, modifications, or investigations that could be pursued.
I hope this general information is helpful. If you have a specific question about a particular type of analysis, feel free to ask!
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(10-2-1-5-13-10)14-8-9-3-6-12-7-4-9;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMANVJXUJMOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



